Cas no 1001434-68-9 (2-Methylimidazo1,2-apyridin-6-ol)

2-Methylimidazo[1,2-a]pyridin-6-ol is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with a hydroxyl substituent at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly for targeting receptors or enzymes. The hydroxyl group offers a reactive site for further functionalization, enabling diverse derivatization pathways. High purity grades ensure consistent performance in research and industrial processes. The compound’s stability under standard conditions facilitates handling and storage, while its synthetic versatility supports its use in developing bioactive molecules.
2-Methylimidazo1,2-apyridin-6-ol structure
1001434-68-9 structure
Product Name:2-Methylimidazo1,2-apyridin-6-ol
CAS No:1001434-68-9
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD20265437
CID:1095844
PubChem ID:67352409
Update Time:2025-06-13

2-Methylimidazo1,2-apyridin-6-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-Imidazo[1,2-a]pyridin-6-ol
    • 2-methylimidazo[1,2-a]pyridin-6-ol
    • IMidazo[1,2-a]pyridin-6-ol, 2-Methyl-
    • 1001434-68-9
    • SCHEMBL2294229
    • CJIUANMOMJPPPH-UHFFFAOYSA-N
    • 2-methyl-6-hydroxyimidazo[1,2-alpha]pyridine
    • imidazo[1,2-a]pyridin-6-ol,2-methyl-
    • 2-Methylimidazo1,2-apyridin-6-ol
    • MDL: MFCD20265437
    • Inchi: 1S/C8H8N2O/c1-6-4-10-5-7(11)2-3-8(10)9-6/h2-5,11H,1H3
    • InChI Key: CJIUANMOMJPPPH-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=NC(C)=CN2C=1

Computed Properties

  • Exact Mass: 148.063663g/mol
  • Monoisotopic Mass: 148.063663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 148.16g/mol
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.5Ų

2-Methylimidazo1,2-apyridin-6-ol Pricemore >>

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Additional information on 2-Methylimidazo1,2-apyridin-6-ol

Introduction to 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS No. 1001434-68-9)

2-Methylimidazo[1,2-a]pyridin-6-ol (CAS No. 1001434-68-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of imidazopyridines, which are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of 2-Methylimidazo[1,2-a]pyridin-6-ol consists of a fused ring system with an imidazole and a pyridine ring, along with a hydroxyl group at the 6-position and a methyl group at the 2-position. This specific arrangement of functional groups contributes to its unique chemical and biological characteristics. The hydroxyl group can participate in hydrogen bonding, which is crucial for interactions with biological targets, while the methyl group adds steric hindrance and influences the compound's solubility and metabolic stability.

Recent studies have explored the potential therapeutic applications of 2-Methylimidazo[1,2-a]pyridin-6-ol. One notable area of research is its anti-inflammatory activity. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 2-Methylimidazo[1,2-a]pyridin-6-ol may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-Methylimidazo[1,2-a]pyridin-6-ol has also been investigated for its analgesic effects. Preclinical studies in animal models have demonstrated that this compound can significantly reduce pain responses in both acute and chronic pain models. The mechanism underlying its analgesic activity is thought to involve modulation of nociceptive pathways in the central nervous system (CNS). These findings highlight the potential of 2-Methylimidazo[1,2-a]pyridin-6-ol as a novel analgesic agent for managing pain conditions.

The neuroprotective properties of 2-Methylimidazo[1,2-a]pyridin-6-ol have also been a focus of recent research. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In terms of pharmacokinetics, 2-Methylimidazo[1,2-a]pyridin-6-ol exhibits favorable properties that make it suitable for further development as a therapeutic agent. It has good oral bioavailability and a reasonable half-life, which allows for once-daily dosing regimens. Additionally, preclinical toxicity studies have indicated that this compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.

The synthetic route for preparing 2-Methylimidazo[1,2-a]pyridin-6-ol has been well-documented in the literature. One common method involves the condensation of 3-methylindole with 3-chloroperoxybenzoic acid followed by cyclization with an appropriate base. This multi-step process yields high purity product with good yields, making it feasible for large-scale production.

In conclusion, 2-Methylimidazo[1,2-a]pyridin-6-ol (CAS No. 1001434-68-9) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory, analgesic, and neuroprotective properties make it a valuable candidate for the development of new therapeutic agents. Ongoing research aims to optimize its pharmacological profile and explore its potential clinical applications in various disease states.

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